4-Isopropylphenol
4-Isopropylphenol
Sonochemical degradation of 4-Isopropylphenol has been studied.
p-Isopropylphenol, also known as australol or p-cumenol, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. p-Isopropylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). p-Isopropylphenol is a medicinal, spicy, and warm tasting compound that can be found in cumin. This makes p-isopropylphenol a potential biomarker for the consumption of this food product.
p-Isopropylphenol, also known as australol or p-cumenol, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. p-Isopropylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). p-Isopropylphenol is a medicinal, spicy, and warm tasting compound that can be found in cumin. This makes p-isopropylphenol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
99-89-8
VCID:
VC21158385
InChI:
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
SMILES:
CC(C)C1=CC=C(C=C1)O
Molecular Formula:
C9H12O
Molecular Weight:
136.19 g/mol
4-Isopropylphenol
CAS No.: 99-89-8
Cat. No.: VC21158385
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sonochemical degradation of 4-Isopropylphenol has been studied. p-Isopropylphenol, also known as australol or p-cumenol, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. p-Isopropylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). p-Isopropylphenol is a medicinal, spicy, and warm tasting compound that can be found in cumin. This makes p-isopropylphenol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 99-89-8 |
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 4-propan-2-ylphenol |
| Standard InChI | InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 |
| Standard InChI Key | YQUQWHNMBPIWGK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)O |
| Boiling Point | 230.0 °C |
| Melting Point | 62.3 °C 62.3°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator